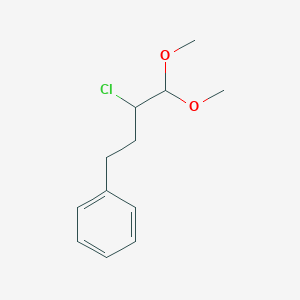
N-(4-fluorophenyl)-3-(methylthio)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-3-(methylthio)piperidine-1-carboxamide, commonly referred to as FMP, is a chemical compound that belongs to the class of piperidine carboxamides. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
Aplicaciones Científicas De Investigación
FMP has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. FMP has also been studied for its potential use as a pain reliever and anesthetic.
Mecanismo De Acción
The mechanism of action of FMP is not fully understood. However, it has been shown to interact with various receptors in the brain, including the dopamine transporter, sigma-1 receptor, and mu-opioid receptor. FMP has been shown to inhibit the reuptake of dopamine and increase the release of dopamine in the brain, leading to its potential use as a treatment for Parkinson's disease.
Biochemical and Physiological Effects:
FMP has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, leading to its potential use as a treatment for Parkinson's disease. FMP has also been shown to have analgesic effects, making it a potential pain reliever. Additionally, FMP has been shown to have anesthetic effects, making it a potential alternative to traditional anesthetics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of FMP is its potential use in various fields, including medicinal chemistry, neuroscience, and drug discovery. FMP has also been shown to have low toxicity levels, making it a safe compound to use in lab experiments. However, one of the limitations of FMP is its limited availability and high cost, which can make it difficult to use in large-scale experiments.
Direcciones Futuras
There are several future directions for FMP research. One potential direction is the development of FMP-based drugs for the treatment of Parkinson's disease and other neurological disorders. Another potential direction is the development of FMP-based pain relievers and anesthetics. Additionally, further research is needed to fully understand the mechanism of action of FMP and its potential applications in various fields.
Métodos De Síntesis
FMP can be synthesized through a multi-step process that involves the reaction of 4-fluoroaniline with 3-(methylthio)piperidine-1-carboxylic acid, followed by coupling with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the corresponding carboxamide.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-3-methylsulfanylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2OS/c1-18-12-3-2-8-16(9-12)13(17)15-11-6-4-10(14)5-7-11/h4-7,12H,2-3,8-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPHIHAAQKAYQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCN(C1)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-(1-Aminocyclopropyl)piperidin-1-yl]-[1-[(4-fluorophenyl)methyl]cyclopropyl]methanone;hydrochloride](/img/structure/B2457891.png)

![N-(1-(furan-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2457894.png)

![2-Cyano-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methylpyridine-3-sulfonamide](/img/structure/B2457899.png)


![2-[Methyl(2,2,2-trifluoroethyl)amino]ethyl 2-chloropyridine-4-carboxylate](/img/structure/B2457902.png)

